molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7

4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol

Cat. No.: B073182
CAS No.: 1237-66-7
M. Wt: 318.24 g/mol
InChI Key: CGIRQHNYEBSMOM-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: (often abbreviated as MelQ ) is a heterocyclic amine that has been detected in cooked foods. It is a mutagenic compound and has been studied for its potential health effects .

Preparation Methods

Synthesis from 6-Amino-7-methylquinoline: The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline involves the following steps:

    Starting Material: Begin with 6-amino-7-methylquinoline.

    Cyclization: Cyclize the starting material to form the imidazoquinoline ring system.

    Dimethylation: Introduce two methyl groups at positions 3 and 4 of the imidazoquinoline ring.

    Amination: Introduce the amino group at position 2.

    Purification: Isolate and purify the final product.

Industrial Production: The industrial production methods for MelQ are not widely documented, as it is primarily studied for its mutagenic properties rather than its practical applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: MelQ can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation might involve oxidizing agents like potassium permanganate or chromic acid.

Major Products: The major products formed from MelQ reactions would be derivatives with modified functional groups (e.g., hydroxylated, methylated, or halogenated forms).

Scientific Research Applications

MelQ’s research applications span various fields:

    Chemistry: Used as a model compound for studying mutagenicity and carcinogenicity.

    Biology: Investigated for its effects on DNA and cellular processes.

    Medicine: Relevant to understanding cancer risk and prevention.

    Industry: Limited practical applications due to its mutagenic nature.

Mechanism of Action

The exact mechanism by which MelQ exerts its effects is not fully elucidated. it likely involves interactions with DNA, leading to mutations and potentially carcinogenesis.

Properties

CAS No.

1237-66-7

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H

InChI Key

CGIRQHNYEBSMOM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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